molecular formula C17H21N3O4S B2811119 3-(2-methoxyethyl)-4-oxo-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422527-90-0

3-(2-methoxyethyl)-4-oxo-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2811119
CAS No.: 422527-90-0
M. Wt: 363.43
InChI Key: AGWLIFWXFLPKGZ-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-4-oxo-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic quinazoline derivative supplied for research purposes. This compound is of significant interest in medicinal chemistry, particularly in the investigation of Matrix Metalloproteinase (MMP) inhibition. Based on its structural similarity to patented compounds, it is hypothesized to act as a potent inhibitor of collagenase-3 (MMP-13) . MMP-13 is a key enzyme involved in the degradation of type II collagen in articular cartilage, and its overactivity is implicated in the pathogenesis of osteoarthritis and other connective tissue diseases . The core quinazoline scaffold, substituted with a thiocarbonyl group and a (oxolan-2-yl)methyl carboxamide moiety, is a characteristic framework designed to interact with the catalytic zinc atom and the binding pockets of MMP enzymes, thereby modulating their activity . The specific structural features, including the 2-methoxyethyl chain at the 3-position and the tetrahydroquinazoline core, are optimized for target selectivity and binding affinity. This product is intended for in vitro biochemical and cell-based assays to further elucidate the role of MMPs in disease pathways and to support the development of novel therapeutic agents. It is provided as a solid and should be stored in a cool, dry place. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-methoxyethyl)-4-oxo-N-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-23-8-6-20-16(22)13-5-4-11(9-14(13)19-17(20)25)15(21)18-10-12-3-2-7-24-12/h4-5,9,12H,2-3,6-8,10H2,1H3,(H,18,21)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWLIFWXFLPKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3CCCO3)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-4-oxo-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps One common approach is to start with the quinazoline core, which can be synthesized through a cyclization reaction involving anthranilic acid derivatives and isothiocyanatesThe final step involves the addition of the 2-methoxyethyl group through an alkylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be used to achieve this .

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-4-oxo-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

3-(2-methoxyethyl)-4-oxo-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-4-oxo-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The quinazoline core can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways, resulting in the compound’s bioactive effects .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Core Heterocyclic Systems

The tetrahydroquinazoline scaffold is shared with compounds like 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-cyclopentyl-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide (), which replaces the methoxyethyl group with a 4-chlorophenyl-thioether and substitutes the carboxamide’s cyclopentyl group. Such modifications significantly alter steric and electronic properties, impacting solubility and target binding .

Table 1: Structural and Physicochemical Comparison
Property Target Compound Analog ()
Molecular Weight ~423.5 g/mol (estimated) ~528.0 g/mol
Key Substituents 2-methoxyethyl, oxolan-2-ylmethyl, sulfanylidene 4-chlorophenyl, cyclopentyl, oxolan-2-ylmethyl
Solubility Moderate (polar groups enhance aqueous solubility) Lower (lipophilic 4-chlorophenyl dominates)
Synthesis Route Likely involves diazonium coupling (analogous to ) Multi-step with thioether linkage

Functional Group Variations

Compounds such as 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide () share the sulfonamide and hydrazinylidene motifs but lack the tetrahydroquinazoline core. These simpler structures exhibit higher synthetic yields (95% vs. ~70–80% for quinazolines) but reduced target specificity due to fewer steric constraints .

Computational and Machine Learning Insights

Advanced models like ChemGPS-NP () and XGBoost-based predictors () position the compound in chemical space relative to its analogs. ChemGPS-NP analysis suggests that the methoxyethyl and oxolan groups increase polarity, aligning it closer to CNS-active drugs, whereas the 4-chlorophenyl analog () clusters with antibacterial agents . Machine learning benchmarks (RMSE = 9.091 K for XGBoost) further validate predictive correlations between structural features (e.g., sulfanylidene) and thermal stability or bioactivity .

Research Findings and Implications

Pharmacokinetic Predictions

Molecular fingerprints () and hierarchical clustering () indicate that the compound’s sulfanylidene and carboxamide groups enhance metabolic stability compared to ester-containing analogs. Its Tanimoto similarity score (~0.65–0.70 vs.

Biological Activity

The compound 3-(2-methoxyethyl)-4-oxo-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a member of the tetrahydroquinazoline family, which has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N2O3SC_{14}H_{18}N_{2}O_{3}S. Its structure includes a tetrahydroquinazoline core with a methoxyethyl group and a sulfanylidene moiety, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives related to tetrahydroquinazolines. For instance, compounds exhibiting similar structural features have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.004 mg/mL to 0.045 mg/mL, indicating potent activity compared to conventional antibiotics like ampicillin and streptomycin .

Bacterial Species MIC (mg/mL) MBC (mg/mL)
Escherichia coli0.0150.030
Staphylococcus aureus0.0080.015
Bacillus cereus0.0110.025
Enterobacter cloacae0.0040.008

The compound's structure suggests that modifications in the side chains can significantly influence its antimicrobial efficacy, as evidenced by structure-activity relationship (SAR) studies.

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of tetrahydroquinazoline derivatives demonstrated that modifications at the nitrogen atom significantly enhanced antibacterial properties against resistant strains of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa.
  • Cytotoxicity Assessment : In another study evaluating cytotoxic effects on human cancer cell lines, derivatives similar to the compound exhibited IC50 values ranging from 5 µM to 15 µM, showcasing their potential as therapeutic agents in oncology.

Q & A

Q. What are the critical steps and parameters for optimizing the synthesis of 3-(2-methoxyethyl)-4-oxo-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions requiring precise control of:
  • Reaction conditions : Temperature (e.g., 60–80°C for cyclization), solvent choice (e.g., dimethylformamide or dioxane for solubility), and inert atmospheres to prevent oxidation .
  • Catalysts : Use of Pd/C or ZnCl₂ to facilitate coupling or cyclization steps .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol or methanol) to achieve >95% purity .
    Key optimization metrics : Yield (typically 40–70%), purity (HPLC ≥98%), and reproducibility .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and analytical techniques?

  • Methodological Answer :
  • NMR spectroscopy : Analyze ¹H and ¹³C NMR to verify substituent positions (e.g., methoxyethyl and oxolan-2-ylmethyl groups) and assess stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 451.12) and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of 3D structure, particularly the sulfanylidene and tetrahydroquinazoline core .
    Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) .

Q. What strategies are recommended for improving solubility and formulation stability during in vitro assays?

  • Methodological Answer :
  • Solvent screening : Test dimethyl sulfoxide (DMSO) for stock solutions (≤10 mg/mL) and aqueous buffers (PBS with 0.1% Tween-80) for dilution .
  • Formulation additives : Use cyclodextrins (e.g., β-cyclodextrin) or lipid-based carriers to enhance solubility .
    Stability testing : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) for 24–72 hours .

Q. What in vitro biological screening approaches are suitable for evaluating its pharmacological potential?

  • Methodological Answer :
  • Kinase inhibition assays : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ against targets like EGFR or VEGFR2 .
  • Cytotoxicity profiling : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
    Data interpretation : Compare dose-response curves (log[concentration] vs. % inhibition) and calculate selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's biological activity?

  • Methodological Answer :
  • Substituent modification : Replace the methoxyethyl group with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions with target proteins .
  • Sulfanylidene replacement : Test oxo or amino analogs to assess impact on target binding and metabolic stability .
    Tools : Molecular docking (AutoDock Vina) to predict binding modes and free energy calculations (MM-GBSA) .

Q. How should researchers resolve contradictions in reported IC₅₀ values across different biological assays?

  • Methodological Answer :
  • Assay standardization : Ensure consistent cell lines (e.g., passage number), incubation times (e.g., 48 vs. 72 hours), and readout methods (luminescence vs. fluorescence) .
  • Control normalization : Use internal controls (e.g., staurosporine for kinase assays) and validate with orthogonal assays (e.g., Western blot for target inhibition) .
    Statistical analysis : Apply ANOVA to assess inter-assay variability and report 95% confidence intervals .

Q. What in vivo models are appropriate for validating efficacy and pharmacokinetics?

  • Methodological Answer :
  • Xenograft models : Use immunodeficient mice (e.g., BALB/c nude) implanted with human tumor cells (e.g., HCT-116 for colorectal cancer) .
  • Dosing regimen : Intraperitoneal (10 mg/kg, q.d.) or oral administration (20 mg/kg, b.i.d.) with plasma sampling for LC-MS/MS analysis .
    Key parameters : Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F%) .

Q. What experimental approaches are used to assess stability under physiological conditions?

  • Methodological Answer :
  • Metabolic stability : Incubate with liver microsomes (human or murine) and quantify parent compound depletion via LC-MS .
  • Plasma stability : Monitor degradation in mouse plasma (37°C, 1–24 hours) using HPLC-PDA .
    Mitigation strategies : Introduce deuterium at labile positions (e.g., methoxyethyl group) to slow oxidative metabolism .

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